

Spectroscopic Analysis of 2,5-Dimethylphenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: **2,5-Dimethylphenylacetic acid**

Cat. No.: **B080423**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,5-Dimethylphenylacetic acid**, a significant intermediate in the synthesis of various organic compounds. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2,5-Dimethylphenylacetic acid** are summarized in the tables below, providing a clear reference for identification and characterization.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **2,5-Dimethylphenylacetic acid** yields a fragmentation pattern that is characteristic of its structure. The molecular ion and major fragments are presented in Table 1. The molecular weight of **2,5-Dimethylphenylacetic acid** is 164.20 g/mol, which corresponds to the observed molecular ion peak.[\[1\]](#)

Table 1: Mass Spectrometry Data for **2,5-Dimethylphenylacetic Acid**

m/z	Relative Intensity	Proposed Fragment
164	2nd Highest	[M]+ (Molecular Ion)
119	Top Peak	[M - COOH]+
118	3rd Highest	[M - COOH - H]+

Nuclear Magnetic Resonance (NMR) Spectroscopy

It is important to note that experimentally determined ^1H and ^{13}C NMR data for **2,5-Dimethylphenylacetic acid** are not readily available in the public domain. The following data is for the closely related isomer, 2,4-Dimethylphenylacetic acid, and is provided for illustrative purposes. The chemical shifts for **2,5-Dimethylphenylacetic acid** are expected to be similar but not identical.

^1H NMR of 2,4-Dimethylphenylacetic acid (300 MHz, CDCl_3)[2]

Table 2: ^1H NMR Data for 2,4-Dimethylphenylacetic Acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.96-7.08	m	3H	Aromatic protons
3.61	s	2H	$-\text{CH}_2-$ (methylene)
2.29	s	3H	$-\text{CH}_3$ (methyl)
2.27	s	3H	$-\text{CH}_3$ (methyl)

^{13}C NMR of 2,4-Dimethylphenylacetic acid

Specific ^{13}C NMR data for **2,5-Dimethylphenylacetic acid** is not available in the searched resources. For a general reference, the carboxyl carbon ($-\text{COOH}$) in similar aromatic carboxylic acids typically appears in the range of 170-185 ppm.

Infrared (IR) Spectroscopy

The infrared spectrum of **2,5-Dimethylphenylacetic acid** exhibits characteristic absorption bands corresponding to its functional groups. The principal peaks are detailed in Table 3.

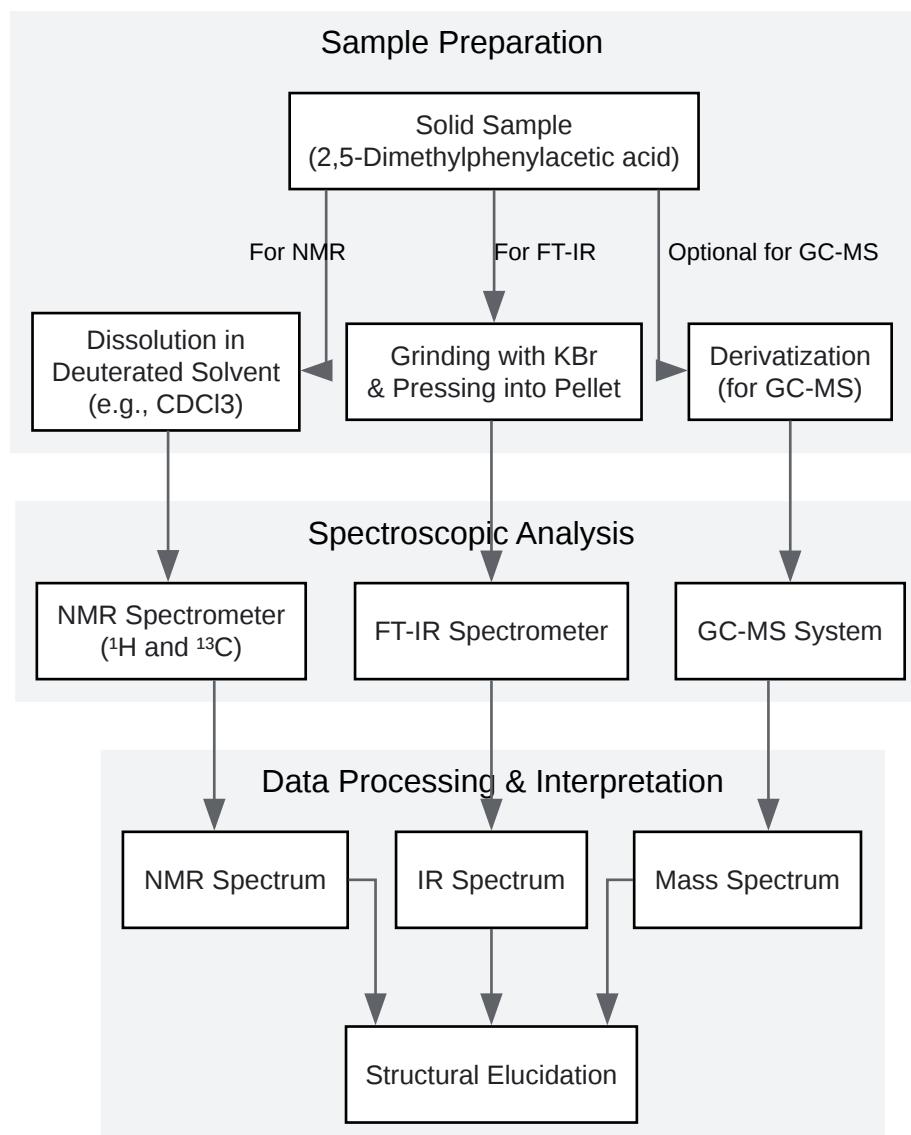
Table 3: Predicted FT-IR Characteristic Peaks for **2,5-Dimethylphenylacetic Acid**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
2500-3300	Strong, Broad	O-H	Stretching (Carboxylic Acid)
2850-3000	Medium	C-H	Stretching (Alkyl)
~1700	Strong	C=O	Stretching (Carboxylic Acid)
1600-1475	Weak-Medium	C=C	Stretching (Aromatic)
1200-1300	Strong	C-O	Stretching (Carboxylic Acid)
~900	Medium	O-H	Bending (Out-of-plane)

Experimental Workflow

The general workflow for obtaining and analyzing the spectroscopic data of a solid organic compound like **2,5-Dimethylphenylacetic acid** is illustrated in the diagram below.

General Workflow for Spectroscopic Analysis

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References

- 1. 2,5-Dimethylphenylacetic acid | C10H12O2 | CID 83615 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
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